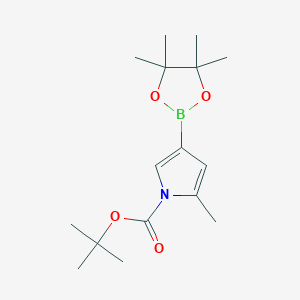
1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by its stability and reactivity, making it a valuable building block in the synthesis of complex organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester typically involves the reaction of 5-methylpyrrole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under mild conditions, often using a base such as potassium acetate to facilitate the transmetalation step .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst.
Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene) are commonly used.
Protodeboronation: Radical initiators and hydrogen donors are typically employed.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds or substituted alkenes.
Protodeboronation: The major products are hydrocarbons or functionalized alkenes.
Wissenschaftliche Forschungsanwendungen
1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
5-Methoxy-3-pyridineboronic Acid Pinacol Ester: Used in the synthesis of fluorescent ligands.
3-Cyanopyridine-5-boronic Acid Pinacol Ester: Employed in the synthesis of nitriles and other functionalized compounds.
3-(Methoxycarbonyl)pyridine-5-boronic Acid Pinacol Ester: Utilized in the preparation of carbonyl compounds.
Uniqueness: 1-Boc-5-methylpyrrole-3-boronic Acid Pinacol Ester is unique due to its stability and reactivity, making it a versatile reagent in organic synthesis. Its ability to undergo various reactions under mild conditions sets it apart from other boronic esters .
Biologische Aktivität
1-Boc-5-methylpyrrole-3-boronic acid pinacol ester is a compound of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and biological activities. Boronic acids and their derivatives are known for their ability to form reversible covalent bonds with diols, making them valuable in various biological applications, including drug discovery and development.
- Molecular Formula : C₁₆H₂₈BNO₄
- Molecular Weight : 309.21 g/mol
- Density : 1.1 ± 0.1 g/cm³
- Boiling Point : 348.0 ± 52.0 °C at 760 mmHg
- Melting Point : 100-102 °C
- Flash Point : 164.3 ± 30.7 °C
The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through boron-diol interactions. This interaction can influence enzyme activity, receptor binding, and cellular signaling pathways.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit proteases and other enzymes by forming stable complexes with active site residues.
- Signal Transduction Modulation : The compound may affect various signaling pathways, potentially influencing cell proliferation and apoptosis.
Biological Activities
Recent studies have highlighted the diverse biological activities associated with pyrrole-based compounds, including cytotoxicity against cancer cells, antimicrobial properties, and modulation of metabolic pathways.
Case Studies:
- Anticancer Activity : A study demonstrated that derivatives of pyrrole, including boronic acid esters, exhibited significant cytotoxic effects on various cancer cell lines (IC₅₀ values ranging from 1.56 µM to higher concentrations depending on the specific derivative) .
- Enzyme Interaction : Research showed that pyrrole derivatives could inhibit the activity of specific enzymes involved in cancer metabolism, such as protein-tyrosine phosphatase (PTP1B), which is a target for obesity and diabetes therapies .
- Antimicrobial Properties : Some studies reported that pyrrole derivatives possess antimicrobial activities against a range of pathogens, indicating potential applications in infectious disease treatment .
Comparative Analysis of Related Compounds
Synthesis and Applications
The synthesis of this compound typically involves the reaction of boronic acid with pinacol under controlled conditions to yield high-purity products suitable for biological testing.
Synthetic Route:
- Combine methylboronic acid with pinacol in an appropriate solvent.
- Stir the mixture at room temperature for specified durations.
- Purify the resultant ester using silica gel chromatography.
Eigenschaften
Molekularformel |
C16H26BNO4 |
|---|---|
Molekulargewicht |
307.2 g/mol |
IUPAC-Name |
tert-butyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |
InChI |
InChI=1S/C16H26BNO4/c1-11-9-12(10-18(11)13(19)20-14(2,3)4)17-21-15(5,6)16(7,8)22-17/h9-10H,1-8H3 |
InChI-Schlüssel |
BJPUROKZECDUMN-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C(=C2)C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















